molecular formula C21H20FN3OS B1228718 2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

Cat. No. B1228718
M. Wt: 381.5 g/mol
InChI Key: SCAWTQXZQYFPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(4-fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is a member of imidazoles.

Scientific Research Applications

Anticholinesterase Activities

A study aimed to synthesize and investigate the anticholinesterase activities of different ethanone derivatives, including compounds similar to 2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone. The compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), which is a significant aspect in the treatment of diseases like Alzheimer's (Usama Abu Mohsen et al., 2014).

Anticandidal and Cytotoxicity Studies

Another study synthesized similar derivatives and screened them for their anticandidal activity using the microbroth dilution method. The compounds were also evaluated for their cytotoxic effects using the MTT assay against NIH/3T3 cells. Some compounds demonstrated potent anticandidal agents with weak cytotoxicities (Z. Kaplancıklı et al., 2014).

Anti-Breast Cancer Potential

In a study focusing on thiazole derivatives, novel compounds were synthesized and evaluated for their antitumor activities against MCF-7 tumor cells. Some of these compounds showed promising activities, indicating potential use in anti-breast cancer treatments (Huda K. Mahmoud et al., 2021).

Anticonvulsant Activity

Research on the anticonvulsant activity of certain ethanone derivatives, including those structurally similar to this compound, highlighted their effectiveness in increasing the latent period of onset of convulsions and reducing the duration of convulsions, indicating their potential as anticonvulsant agents (O. A. Bihdan, 2019).

Structural and Biological Applications

The crystal structure of a compound closely related to the target molecule was studied, emphasizing the importance of thiophene structures in various biological activities and applications in material science and pharmaceuticals. These applications range from antibacterial to antifungal, antivirus, and even use in solar cells (S. Nagaraju et al., 2018).

Antimicrobial and Antioxidant Activities

Several studies synthesized and evaluated similar compounds for their antimicrobial and antioxidant activities. These activities were tested against a variety of bacterial and fungal organisms, indicating potential applications in treating microbial infections (V. Reddy et al., 2010).

properties

Molecular Formula

C21H20FN3OS

Molecular Weight

381.5 g/mol

IUPAC Name

2-[5-(4-fluorophenyl)-1-methylimidazol-2-yl]sulfanyl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C21H20FN3OS/c1-14-11-16-5-3-4-6-18(16)25(14)20(26)13-27-21-23-12-19(24(21)2)15-7-9-17(22)10-8-15/h3-10,12,14H,11,13H2,1-2H3

InChI Key

SCAWTQXZQYFPQG-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1C(=O)CSC3=NC=C(N3C)C4=CC=C(C=C4)F

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CSC3=NC=C(N3C)C4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Reactant of Route 6
2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

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